molecular formula C12H11N3O2 B1679023 NKY80 CAS No. 299442-43-6

NKY80

Numéro de catalogue: B1679023
Numéro CAS: 299442-43-6
Poids moléculaire: 229.23 g/mol
Clé InChI: SOJUSNIBPPMLCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one”, also known as NKY-80, is a potent and selective adenylyl cyclase inhibitor . It has a greater affinity for AC5 over AC3 and AC2 . It’s a cell-permeable quinazolinone containing a non-nucleoside compound .


Molecular Structure Analysis

The molecular formula of “2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one” is C12H11N3O2 . Its molecular weight is 229.23 g/mol .


Physical and Chemical Properties Analysis

The compound is an off-white to light brown powder . It is soluble in DMSO or methanol . The predicted boiling point is 464.9±47.0 °C and the predicted density is 1.360±0.06 g/cm3 . The storage temperature is 2-8°C .

Applications De Recherche Scientifique

Inhibition de l'activité de l'adénylyl cyclase

NKY80 est connu pour inhiber l'activité catalytique de l'adénylyl cyclase (AC) . L'AC est une enzyme qui convertit l'ATP en adénosine monophosphate cyclique (AMPc), un messager secondaire crucial impliqué dans la régulation de nombreux processus biologiques. This compound s'est avéré bloquer plusieurs isozymes de l'AC, en particulier les types V et VI, qui sont impliquées dans divers processus physiologiques et pathologiques .

Recherche neuropharmacologique

En neuropharmacologie, this compound a été utilisé dans un modèle de maladie de Parkinson chez le rat. Le composé a efficacement bloqué les augmentations de la libération de GABA et de la production d'AMPc, suggérant que l'expression de l'AC V/VI joue un rôle significatif dans la transmission GABAergique dans des conditions telles que la dyskinésie sévère induite par la L-DOPA .

Réponse immunitaire chez les insectes

This compound a été utilisé pour étudier la réponse immunitaire chez les insectes. Il a été constaté qu'il réduisait les niveaux de mobilisation des hémocytes en réponse à des défis bactériens, indiquant un rôle de l'AC et de l'AMPc dans la régulation des hémocytes et de la réponse immunitaire .

Recherche cardiovasculaire

En raison de son inhibition sélective de certaines isozymes de l'AC, this compound peut être un outil précieux dans la recherche cardiovasculaire. Il aide à comprendre le rôle de l'AMPc dans le tissu cardiaque, ce qui pourrait conduire à de nouvelles stratégies thérapeutiques pour les maladies cardiaques .

Études du système respiratoire

L'effet régulateur de this compound sur l'activité catalytique de l'AC s'étend également aux tissus pulmonaires. Cela le rend utile pour étudier les affections respiratoires et pourrait contribuer au développement de traitements pour les maladies affectant les poumons .

Recherche sur le cancer

Les inhibiteurs de l'adénylyl cyclase comme this compound peuvent être modifiés avec des structures de ciblage tumoral, ce qui les rend pertinents dans la recherche sur le cancer. En affectant la voie de l'AMPc, this compound peut influencer la signalisation et la prolifération des cellules cancéreuses .

Mécanisme D'action

Target of Action

NKY80, also known as 2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one, is a potent, selective, and non-competitive inhibitor of the adenylyl cyclase (AC) type V isoform . Adenylyl cyclases are essential enzymes that generate cyclic adenosine 3’5’-monophosphate (cAMP) from ATP . This compound has a higher affinity for AC type V over AC type III and II .

Mode of Action

This compound interacts with its target, the AC type V isoform, by inhibiting its catalytic activity . This inhibition is non-competitive with respect to ATP . The compound’s interaction with its target leads to a decrease in the production of cAMP, a crucial secondary messenger involved in many biological processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP pathway. By inhibiting AC type V, this compound reduces the production of cAMP . This can have downstream effects on various cellular processes that rely on cAMP, including signal transduction, regulation of ion channels, and control of enzyme activity .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary molecular effect of this compound’s action is the reduction of cAMP levels due to the inhibition of AC type V . This can lead to changes in cellular processes regulated by cAMP. For example, in a rat model of Parkinson’s disease, this compound blocked increases of both [ (3)H]-GABA release and cAMP production, indicating that AC V/VI expression is a major determinant of increased GABAergic transmission in rats with L-DOPA induced severe dyskinesia .

Safety and Hazards

The compound is classified as an irritant . It has a GHS07 safety symbol and the signal word is "Warning" . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312a, P330, and P501a .

Propriétés

IUPAC Name

2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJUSNIBPPMLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214613
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299442-43-6
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299442-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NKY80
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NKY80
Reactant of Route 2
NKY80
Reactant of Route 3
NKY80
Reactant of Route 4
NKY80
Reactant of Route 5
NKY80
Reactant of Route 6
NKY80
Customer
Q & A

Q1: What is the primary mechanism of action of NKY80?

A: this compound functions as an adenylyl cyclase (AC) inhibitor. It demonstrates selectivity for certain AC isoforms, particularly AC5 and AC6. [] It is believed to bind to the ATP binding site of AC, rather than the forskolin binding pocket. []

Q2: How selective is this compound for AC5 compared to other isoforms?

A: While initially described as an AC5-selective inhibitor, research has revealed that this compound does not strongly discriminate between AC5 and AC6. [, ] Although it exhibits greater potency against recombinant AC5 compared to AC2 and AC1, this selectivity is modest, ranging from approximately 4 to 40-fold. []

Q3: Has this compound demonstrated efficacy in inhibiting AC activity in cardiac tissue?

A: Yes, this compound has been shown to inhibit cardiac AC activity in both wild-type and AC5 knockout mice with similar potencies. [] This finding suggests that this compound's cardiac effects may not be solely attributable to AC5 inhibition. []

Q4: Beyond cardiac tissue, are there other systems where this compound's effects have been investigated?

A: Research suggests that this compound might play a role in renin release from juxtaglomerular cells. Studies indicate that by inhibiting AC5, this compound can block the increase in both cAMP formation and renin release typically stimulated by reduced intracellular calcium levels. []

Q5: What are the implications of the limited isoform selectivity of this compound for research?

A: The modest selectivity of this compound for AC5 highlights the need for caution when interpreting results from studies utilizing this compound. [, ] It also underscores the ongoing need for the development of more highly selective AC inhibitors to facilitate a deeper understanding of the distinct roles of individual AC isoforms in various physiological and pathological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.